DL-Methioninol vs. L-Methionine: Divergent Functional Effects on Methionyl-tRNA Synthetase (MTS)
DL-Methioninol acts as a cooperative enhancer of AMP binding to methionyl-tRNA synthetase, whereas L-methionine acts as an antagonist of nucleotide binding [1]. The presence of L-methioninol enables a 200-fold purification of the enzyme in a single chromatographic step, a feat not achievable with L-methionine alone [2]. Furthermore, while L-methionine undergoes α-proton exchange catalyzed by the enzyme (Km = 21 mM), L-methioninol does not support this reaction at all, confirming the absolute requirement of the carboxylate group for the exchange mechanism [3].
| Evidence Dimension | AMP binding affinity modulation and α-proton exchange activity with E. coli methionyl-tRNA synthetase |
|---|---|
| Target Compound Data | Enhances AMP binding; No α-proton exchange detected |
| Comparator Or Baseline | L-Methionine: Antagonizes AMP binding; α-proton exchange Km = 21 mM (no ATP) / 4 mM (with ATP) |
| Quantified Difference | Opposite effect on AMP binding (enhancement vs. antagonism); Complete lack of α-proton exchange for methioninol vs. measurable Km for L-methionine |
| Conditions | E. coli truncated methionyl-tRNA synthetase (delta MTS) in vitro |
Why This Matters
This divergent behavior makes DL-Methioninol a unique mechanistic probe and an essential affinity chromatography ligand for enzyme purification, a function L-methionine cannot perform.
- [1] Fayat G, et al. Affinity chromatography on agarose-hexyl-adenosine-5′-phosphate of methionyl-tRNA synthetase from Escherichia coli. Application of the couplings between the methionine and ATP sites. Eur J Biochem. 1977 Sep;78(2):333-6. View Source
- [2] Fayat G, et al. Affinity chromatography on agarose-hexyl-adenosine-5′-phosphate of methionyl-tRNA synthetase from Escherichia coli. Application of the couplings between the methionine and ATP sites. Eur J Biochem. 1977 Sep;78(2):333-6. View Source
- [3] Williams JS, Rosevear PR. A novel alpha-proton exchange reaction catalyzed by Escherichia coli methionyl-tRNA synthetase. Biochemistry. 1991 Jul 2;30(26):6412-6. View Source
